

Application Notes and Protocols for Mthfd2-IN-6 in Animal Models

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Compound of Interest

Compound Name: Mthfd2-IN-6

Cat. No.: B15614247

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Disclaimer: Publicly available information on a specific molecule designated "**Mthfd2-IN-6**" is limited. The following application notes and protocols are based on the established mechanisms and preclinical data of other well-characterized MTHFD2 inhibitors, such as DS18561882 and LY345899. Researchers should treat these as representative guidelines and optimize protocols for their specific MTHFD2 inhibitor.

Introduction

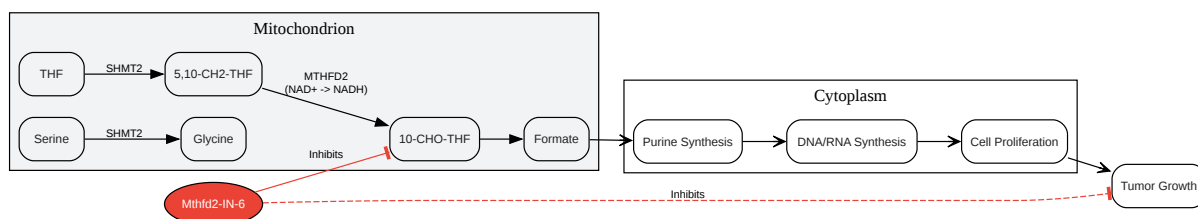
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids, which are vital for rapidly proliferating cells. MTHFD2 is highly expressed in embryonic tissues and various types of cancer cells, while its expression is low in most normal adult tissues, making it an attractive therapeutic target in oncology.[1][2] **Mthfd2-IN-6**, as a putative inhibitor of MTHFD2, is expected to disrupt the metabolic activity of cancer cells, leading to cell cycle arrest and apoptosis. These notes provide a framework for utilizing MTHFD2 inhibitors in animal models to evaluate their anti-tumor efficacy and pharmacological properties.

Mechanism of Action

MTHFD2 catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a key step in providing one-carbon units for the synthesis of purines.[3][4] By inhibiting MTHFD2, **Mthfd2-IN-6** is hypothesized to deplete the intracellular pool of one-carbon units, thereby impeding DNA

replication and cell division in cancer cells.[4] This targeted metabolic disruption is anticipated to have a potent anti-proliferative effect on tumors that are highly dependent on the MTHFD2 pathway.

Signaling Pathway



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Caption: MTHFD2 inhibition disrupts mitochondrial one-carbon metabolism.

Data Presentation

Table 1: Representative In Vivo Efficacy of an MTHFD2 Inhibitor (DS18561882)

Animal Model	Cell Line	Administration Route	Dosage	Treatment Schedule	Outcome	Reference
Mouse Xenograft	MDA-MB-231 (Breast Cancer)	Oral gavage	300 mg/kg	Daily	Decreased tumor burden with no significant change in mouse weight.	[4]
Mouse Xenograft	SW620 (Colorectal Cancer)	Not Specified	Not Specified	Not Specified	Decreased tumor volume and metastasis.	[1]
Patient-Derived Xenograft (PDX)	Colorectal Cancer	Not Specified	Not Specified	Not Specified	Decreased tumor volume.	[1]

Table 2: Representative Pharmacokinetic Parameters of an MTHFD2 Inhibitor (DS18561882)

Parameter	Value	Species	Administration Route	Reference
Oral Bioavailability	Good	Mouse	Oral	[5]
Cell Permeability	Significantly Improved	In vitro	N/A	[6]

Experimental Protocols

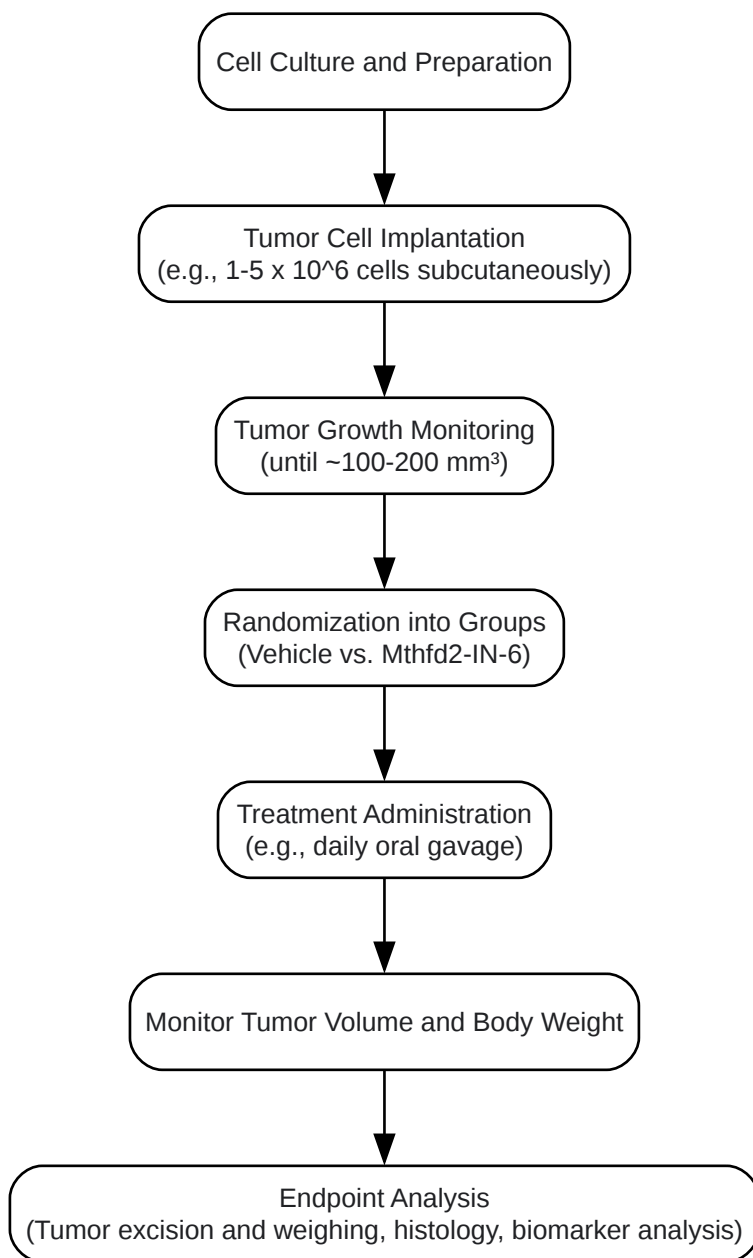
In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure to assess the anti-tumor activity of **Mthfd2-IN-6** in a mouse xenograft model.

Materials:

- **Mthfd2-IN-6**
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
- Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
- Human cancer cell line known to express MTHFD2 (e.g., MDA-MB-231, SW620)
- Matrigel (optional)
- Calipers
- Animal balance
- Sterile syringes and needles

Workflow:



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Caption: Experimental workflow for a tumor xenograft study.

Procedure:

- Cell Implantation: Subcutaneously inject cancer cells suspended in sterile PBS (with or without Matrigel) into the flank of each mouse.

- **Tumor Growth:** Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers and calculate the volume using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.
- **Randomization:** Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
- **Compound Administration:** Prepare **Mthfd2-IN-6** in the appropriate vehicle. Administer the compound to the treatment group at a predetermined dose and schedule (e.g., daily by oral gavage). The control group should receive an equal volume of the vehicle.
- **Monitoring:** Measure tumor volume and mouse body weight 2-3 times per week. Monitor the general health of the animals daily.
- **Endpoint:** At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice. Excise the tumors and record their final weight.
- **Analysis:** A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for biomarker analysis (e.g., measurement of MTHFD2 target engagement or downstream metabolic effects).

Pharmacokinetic (PK) Study

This protocol provides a general method for determining the pharmacokinetic profile of **Mthfd2-IN-6** in mice.

Materials:

- **Mthfd2-IN-6**
- Vehicle for chosen administration route (e.g., oral gavage, intravenous injection)
- Healthy mice (e.g., C57BL/6 or BALB/c)
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- LC-MS/MS or other appropriate analytical instrumentation

Procedure:

- **Dosing:** Administer a single dose of **Mthfd2-IN-6** to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).
- **Blood Sampling:** Collect blood samples from a subset of mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein or retro-orbital bleeding.
- **Plasma Preparation:** Process the blood samples to separate the plasma.
- **Sample Analysis:** Quantify the concentration of **Mthfd2-IN-6** in the plasma samples using a validated analytical method such as LC-MS/MS.
- **Data Analysis:** Plot the plasma concentration of **Mthfd2-IN-6** versus time. Calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and half-life (t_{1/2}).

Conclusion

Targeting MTHFD2 presents a promising therapeutic strategy for cancers that are dependent on mitochondrial one-carbon metabolism. The protocols and guidelines provided here offer a starting point for the in vivo evaluation of **Mthfd2-IN-6**. It is crucial to perform dose-ranging and toxicity studies to determine the optimal and safe therapeutic window for this specific compound. Further investigations into pharmacodynamic markers will also be essential to confirm target engagement and elucidate the downstream biological effects in animal models.

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